
4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.
Scientific Research Applications
Anticancer Applications
Thiazole derivatives have been extensively studied for their anticancer properties. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021). This underscores the potential of thiazole derivatives, including the specified compound, in the design and synthesis of new anticancer agents.
Antimicrobial and Antifungal Applications
Thiazole derivatives are also recognized for their antimicrobial and antifungal activities. Research on various thiazole-containing compounds has shown promising antimicrobial properties. For instance, novel transformations of a spiro thiazolinone derivative displayed significant antimicrobial activity (Patel & Patel, 2015). Additionally, thiazole derivatives synthesized from benzoyl chloride and hydrazine showed good antimicrobial activity against gram-positive and gram-negative species, with hydroxy and amino substituted derivatives exhibiting maximum activity (Chawla, 2016). These findings highlight the potential utility of thiazole derivatives in developing new antimicrobial and antifungal agents.
Synthesis and Characterization
The synthesis and characterization of thiazole derivatives are key areas of research, focusing on creating compounds with beneficial properties. For example, the synthesis of thieno[2,3-b]azepin-4-ones, although not indicating significant antineoplastic activity, represents the ongoing efforts to explore the therapeutic potential of thiazole-related compounds (Koebel et al., 1975). This research domain is crucial for understanding the chemical behavior and potential applications of novel thiazole derivatives, including anticancer and antimicrobial agents.
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-2-17-32-21-11-7-19(8-12-21)23-18-33-25(26-23)27-24(29)20-9-13-22(14-10-20)34(30,31)28-15-5-3-4-6-16-28/h7-14,18H,2-6,15-17H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCWYTYCGHLIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


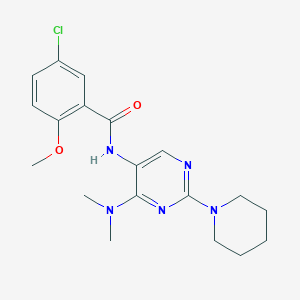
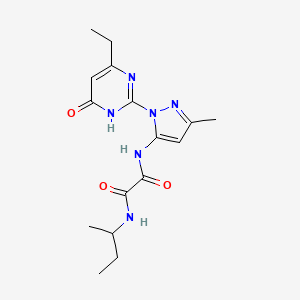
![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)
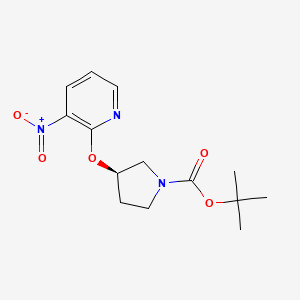
![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)
![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)
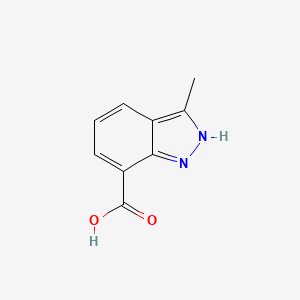
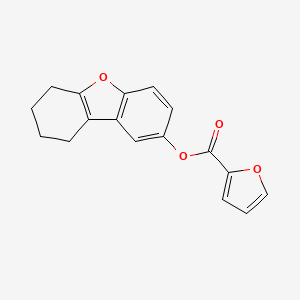
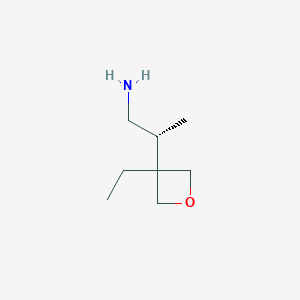
![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)
![N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2693251.png)
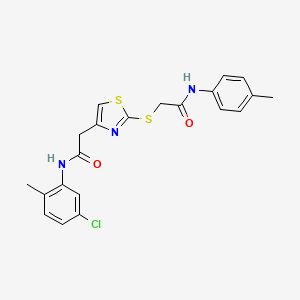
![2-[5-(4-Phenylmethoxyphenyl)tetrazol-2-yl]acetic acid](/img/structure/B2693253.png)